Theophylline, 8-hexylthio-6-thio- Theophylline, 8-hexylthio-6-thio-
Brand Name: Vulcanchem
CAS No.: 4791-38-2
VCID: VC19748164
InChI: InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(18)17(3)11(9)19/h4-8H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H20N4OS2
Molecular Weight: 312.5 g/mol

Theophylline, 8-hexylthio-6-thio-

CAS No.: 4791-38-2

Cat. No.: VC19748164

Molecular Formula: C13H20N4OS2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

Theophylline, 8-hexylthio-6-thio- - 4791-38-2

Specification

CAS No. 4791-38-2
Molecular Formula C13H20N4OS2
Molecular Weight 312.5 g/mol
IUPAC Name 8-hexylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one
Standard InChI InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(18)17(3)11(9)19/h4-8H2,1-3H3,(H,14,15)
Standard InChI Key DPTNPVOBXQRVHR-UHFFFAOYSA-N
Canonical SMILES CCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Theophylline, 8-hexylthio-6-thio- retains the purine backbone of theophylline but introduces sulfur-based substitutions at strategic positions. The 8th position hosts a hexylthio group (SC6H13-\text{S}-\text{C}_6\text{H}_{13}), while the 6th position replaces the oxygen atom with a sulfur atom, forming a thione group (C=S-\text{C}=\text{S}). These modifications are critical for:

  • Enhanced hydrophobicity: The hexyl chain increases lipophilicity, potentially improving membrane permeability.

  • Electronic modulation: Sulfur’s polarizability and electron-donating capacity alter the purine ring’s electron density, influencing reactivity and binding interactions .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione
Canonical SMILESCCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C
InChI KeyRXZYZHOMSDJHTF-UHFFFAOYSA-N
XLogP33.2 (predicted)

Spectroscopic and Crystallographic Insights

Studies on analogous thio-theophylline derivatives, such as 8-benzylthio-theophylline, reveal square-planar coordination geometries when complexed with palladium(II) ions . While crystallographic data for 8-hexylthio-6-thio-theophylline remains sparse, infrared (IR) and nuclear magnetic resonance (NMR) spectra of related compounds indicate:

  • S–C stretching vibrations: Observed at 670–690 cm1^{-1} in IR spectra .

  • Proton environments: Downfield shifts in 1H^1\text{H} NMR for purine ring protons due to sulfur’s electron-withdrawing effects .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 8-hexylthio-6-thio-theophylline typically involves sequential thiolation reactions:

  • Thiolation at the 8th position: Theophylline reacts with hexyl mercaptan (C6H13SH\text{C}_6\text{H}_{13}\text{SH}) under basic conditions, substituting the 8-hydrogen with a hexylthio group.

  • Thione formation at the 6th position: Treatment with phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) converts the 6-keto group to a thione.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1C6H13SH\text{C}_6\text{H}_{13}\text{SH}, KOH, DMF, 80°C65%
2P2S5\text{P}_2\text{S}_5, toluene, reflux72%

Analytical Validation

  • High-resolution mass spectrometry (HRMS): Confirms the molecular ion peak at m/z=328.5m/z = 328.5 [M+H]+^+.

  • Multinuclear NMR: 13C^{13}\text{C} NMR signals at δ 160–170 ppm confirm thiocarbonyl groups .

Coordination Chemistry and Industrial Applications

Palladium Complexation

8-Hexylthio-6-thio-theophylline acts as a bidentate ligand, coordinating palladium(II) through the N7 and S6 atoms . These complexes exhibit:

  • Catalytic activity: In Suzuki-Miyaura cross-coupling reactions.

  • Anticancer potential: DNA intercalation and topoisomerase inhibition reported for analogous Pd(II)-purine complexes .

Table 3: Comparative Analysis of Pd(II) Complexes

LigandGeometryApplication
8-BzTTHSquare-planarCatalysis, anticancer
8-Hexylthio-6-thio-THPredicted octahedralUnder investigation

Future Research Directions

  • Pharmacokinetic profiling: Assess oral bioavailability and hepatic metabolism via CYP450 isoforms.

  • Structure-activity relationships (SAR): Systematically vary alkyl chain length (C4–C12) to optimize antibacterial potency.

  • Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles to enhance solubility and target selectivity.

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